molecular formula C₁₃H₁₁N₃O₂ B1142735 2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole CAS No. 198069-24-8

2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole

Cat. No.: B1142735
CAS No.: 198069-24-8
M. Wt: 241.25
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a nitrophenyl substituent Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The benzimidazole ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 2-(3-Aminophenyl)-2,3-dihydro-1H-benzo[d]imidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzimidazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2,3-dihydro-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different reactivity and biological activity.

    2-(4-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole: Similar structure but with the nitro group at the para position, affecting its electronic properties and reactivity.

    2-(3-Aminophenyl)-2,3-dihydro-1H-benzo[d]imidazole: The reduced form of the compound with an amino group instead of a nitro group, leading to different chemical behavior.

Uniqueness

2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole is unique due to the presence of the nitro group at the meta position, which influences its reactivity and potential applications in various fields. The combination of the benzimidazole core and the nitrophenyl substituent provides a versatile scaffold for designing compounds with diverse biological activities.

Biological Activity

2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole is a heterocyclic compound characterized by a benzimidazole core and a nitrophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial, antifungal, and anticancer applications. The following sections detail its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the condensation of o-phenylenediamine with 3-nitrobenzaldehyde in the presence of an acid catalyst under reflux conditions. The reaction can be summarized as follows:

C6H4(NH2)2+C6H4(NO2)CHOC13H11N3O2+by products\text{C}_6\text{H}_4(\text{NH}_2)_2+\text{C}_6\text{H}_4(\text{NO}_2)\text{CHO}\rightarrow \text{C}_{13}\text{H}_{11}\text{N}_3\text{O}_2+\text{by products}

The product is then isolated through filtration and recrystallization.

Antibacterial Activity

Research indicates that benzimidazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to this compound show activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, with promising results indicating MIC values comparable to standard antibiotics like ciprofloxacin .

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus4
This compoundE. coli8

Antifungal Activity

The compound also demonstrates antifungal properties. In vitro studies have shown effectiveness against various fungi including Candida albicans and Aspergillus niger. The antifungal activity was assessed using similar MIC methods:

CompoundFungal StrainMIC (µg/mL)
This compoundC. albicans16
This compoundA. niger32

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. Compounds bearing the benzimidazole moiety have shown cytotoxic effects against various cancer cell lines. For example, a study reported that derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions.
  • Binding Affinity : The benzimidazole core can bind to various biological targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .

Case Studies

Several case studies have demonstrated the efficacy of benzimidazole derivatives in clinical settings:

  • A study on a series of benzimidazole derivatives showed significant antibacterial activity against multi-drug resistant strains of S. aureus, emphasizing the need for new antibiotics in treating resistant infections .
  • Another investigation into the anticancer properties of these compounds revealed their ability to induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

When compared to other benzimidazole derivatives, such as 2-(4-nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole and 2-(3-aminophenyl)-2,3-dihydro-1H-benzo[d]imidazole, the unique meta-positioning of the nitro group in this compound influences its reactivity and biological profile significantly.

CompoundStructureBiological Activity
This compoundStructureAntibacterial, Antifungal
2-(4-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazoleStructureModerate Antibacterial
2-(3-Aminophenyl)-2,3-dihydro-1H-benzo[d]imidazoleStructureEnhanced Cytotoxicity

Properties

IUPAC Name

2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8,13-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTJUFDTAMUZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(N2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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